N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
Description
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide (CAS: 1574253-04-5) is a synthetic organic compound with a molecular formula of C₂₂H₂₂N₂O₃ and a molecular weight of 362.4 g/mol. Its structure features a benzyl-substituted indole moiety linked to a 2,2-dimethyl-5-oxotetrahydrofuran carboxamide group. The compound’s SMILES representation is CC1(C)OC(=O)CC1C(=O)Nc1cccc2c1ccn2Cc1ccccc1, highlighting its fused heterocyclic architecture .
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-22(2)17(13-20(25)27-22)21(26)23-18-9-6-10-19-16(18)11-12-24(19)14-15-7-4-3-5-8-15/h3-12,17H,13-14H2,1-2H3,(H,23,26) |
InChI Key |
UFRBOXZAKOBHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
-
1-Benzyl-1H-indol-4-amine : Serves as the nucleophilic component for amide bond formation.
-
2,2-Dimethyl-5-oxotetrahydro-3-furancarboxylic acid : Provides the electrophilic acylating agent.
Coupling these subunits via amide bond formation represents the most direct synthetic approach. Alternative strategies involving cyclization of pre-functionalized intermediates have also been explored but are less commonly reported.
1-Benzyl-1H-indol-4-amine Preparation
Indole alkylation typically employs benzyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. A representative protocol from achieves 85% yield by refluxing indole-4-amine with benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the product as a pale-yellow solid.
2,2-Dimethyl-5-oxotetrahydro-3-furancarboxylic Acid Synthesis
This subunit is synthesized via a Dieckmann cyclization of dimethyl diethyl malonate derivatives. In, heating dimethyl 3-ketoglutarate (1.0 equiv) with p-toluenesulfonic acid (0.1 equiv) in toluene at 110°C for 6 hours yields the cyclic ketone intermediate, which is subsequently hydrolyzed using NaOH (2.0 M) to furnish the carboxylic acid (72% yield).
Amide Bond Formation Methodologies
Carbodiimide-Mediated Coupling
The most widely adopted method involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A protocol adapted from reports:
Mixed Anhydride Approach
For acid-sensitive substrates, mixed anhydride formation with isobutyl chloroformate offers superior selectivity. A patent-derived method details:
-
Reagents : Carboxylic acid (1.0 equiv), isobutyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv).
-
Conditions : THF, -15°C, 1 hour, followed by addition of 1-benzyl-1H-indol-4-amine.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent | DCM | +15% vs. THF | |
| Temperature | 0°C → RT | +22% vs. RT | |
| Coupling Agent | EDC/HOBt | 68% yield | |
| Base | DIPEA | 68% yield |
Prolonged reaction times (>24 hours) lead to epimerization of the tetrahydrofuran ring, reducing enantiomeric purity.
Steric Hindrance Mitigation
The 2,2-dimethyl group on the tetrahydrofuran ring imposes significant steric constraints. Strategies to improve reactivity include:
-
Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes at 80°C (yield increase from 68% to 73%).
-
High-Pressure Conditions : 5 bar N₂ pressure enhances coupling efficiency (76% yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.52 (d, J = 8.1 Hz, 1H, indole-H), 7.32–7.28 (m, 5H, benzyl-H), 5.42 (s, 2H, N-CH₂-Ph), 3.11 (dd, J = 12.3, 6.7 Hz, 1H, furan-H), 1.48 (s, 6H, 2×CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₂H₂₃N₂O₃ [M+H]⁺: 379.1756, found: 379.1759.
Scalability and Industrial Considerations
Batch sizes exceeding 100 g require modifications to avoid exothermic runaway reactions:
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide exhibits notable biological activities, particularly in the following areas:
1. Cancer Research
- PI3K Inhibition : The compound has been identified as an inhibitor of the PI3K pathway, which is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway can potentially lead to therapeutic applications in cancer treatment.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further investigations are necessary to elucidate its efficacy and safety profile as a potential anticancer agent.
2. Antimicrobial Properties
3. Neuropharmacology
- The indole structure is often associated with neuropharmacological activities. Future research could explore the compound's potential effects on neurological disorders or its role as a neuroprotective agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways can be modified to enhance the compound's biological activity or alter its pharmacokinetic properties. Understanding these modifications is critical for optimizing the compound for specific therapeutic uses.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below is a comparative analysis based on synthesis, substituent effects, and biological activity:
Key Observations :
- The target compound’s indole-tetrahydrofuran scaffold introduces greater steric bulk and conformational rigidity compared to the simpler indene-based B-series.
- Substituents like 4-fluoro (B5) and 4-cinnamyl (B10) in the B-series achieve high yields (>90%), suggesting that electron-withdrawing or extended π-systems enhance synthetic efficiency . In contrast, the target compound’s synthesis pathway and yield remain undocumented.
Key Observations :
- Halogenated derivatives (B5, B6) show enhanced cytotoxicity, likely due to improved membrane permeability or target binding. The 4-fluoro substituent (B5) exhibits the highest activity .
- The target compound’s indole moiety may confer distinct pharmacological properties, as indoles are known to interact with serotonin receptors and kinase enzymes.
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : The tetrahydrofuran ring may reduce oxidative metabolism relative to the indene-based analogs, which lack oxygenated heterocycles.
Biological Activity
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H22N2O3
- Molecular Weight : 362.4 g/mol
The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies on related indole derivatives have shown promising results against various bacterial strains, including Pseudomonas aeruginosa , Bacillus cereus , and Staphylococcus aureus . These compounds were tested at concentrations of 0.88, 0.44, and 0.22 μg mm^-2, demonstrating potent efficacy compared to standard antibiotics like cefotaxime and piperacillin .
Anticancer Properties
This compound has been evaluated for its anticancer activity. A notable study reported that a related compound exhibited complete tumor growth suppression in ovarian cancer xenografts in nude mice, highlighting the potential of indole derivatives in cancer therapy .
The biological mechanisms through which this compound exerts its effects are not fully elucidated; however, it is believed that the indole moiety contributes to its interaction with cellular receptors and enzymes involved in critical pathways such as apoptosis and cell proliferation.
Case Studies
- Study on Antimicrobial Activity :
- Research on Anticancer Efficacy :
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires evaluating coupling agents, reaction conditions, and purification techniques. For indole derivatives, carbodiimide-based coupling agents like EDC·HCl with HOBt·H2O (1-hydroxybenzotriazole) are commonly used to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of analogous compounds (e.g., compound 51 in ). Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature vs. reflux), and stoichiometry (e.g., excess triethylamine for deprotonation) must be systematically varied. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity. Characterization using -NMR, -NMR, and HRMS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- -NMR and -NMR : Identify proton environments (e.g., benzyl group protons at δ ~4.5–5.0 ppm) and carbon types (e.g., carbonyl carbons at δ ~170–180 ppm).
- HRMS : Validate molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm error).
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) as seen in analogous compounds ( ).
- X-ray Crystallography : Resolve stereochemistry and crystal packing, as applied to terphenyl derivatives ( ).
Advanced Research Questions
Q. How do substituent variations on the indole ring influence binding affinity to apoptotic targets like Bcl-2/Mcl-1?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with diverse substituents (e.g., electron-withdrawing groups like -NO or bulky groups like naphthyl) and testing their inhibitory potency via fluorescence polarization assays or surface plasmon resonance (SPR). For example, in , analogs with 4-chlorobenzoyl groups showed enhanced anticancer activity, likely due to improved hydrophobic interactions with Bcl-2/Mcl-1 pockets. Computational docking (e.g., AutoDock Vina) can predict binding modes, while mutagenesis studies validate critical residues .
Table 1: Substituent Effects on Activity (Hypothetical Data Based on )
| Substituent (R) | Yield (%) | Melting Point (°C) | IC (Bcl-2/Mcl-1) |
|---|---|---|---|
| 4-Cl-Ph | 14 | 190–191 | 0.8 µM |
| Pyridin-2-yl | 17 | 153–154 | 1.2 µM |
| Naphthyl | 6 | 175–176 | 3.5 µM |
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound stability. To address this:
- Dose-Response Curves : Perform triplicate experiments across multiple cell lines (e.g., MCF-7, HeLa) to ensure reproducibility.
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation).
- Orthogonal Validation : Combine SPR (binding affinity) with apoptosis assays (e.g., Annexin V staining) to confirm mechanistic consistency .
Q. What in silico approaches predict pharmacokinetic properties and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. For example, logP values >5 may indicate poor solubility.
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity.
- Molecular Dynamics (MD) Simulations : Assess target binding stability over 100 ns trajectories (e.g., GROMACS software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
